
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- is an organoarsenic compound It is a derivative of arsonic acid where the arsonic group is attached to a phenyl ring substituted with a 4-chlorophenylacetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- typically involves the reaction of 4-chloroacetylaminophenyl arsonic acid with appropriate reagents under controlled conditions. The process may include steps such as electrophilic aromatic substitution, where aniline reacts with arsenic acid to form the arsonic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The arsonic group can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic group to arsenic trioxide or other lower oxidation state compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aromatic ring under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.
Aplicaciones Científicas De Investigación
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in chemotherapy and other medical applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- involves its interaction with biological molecules. The arsonic group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes, contributing to its antimicrobial and potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid with similar chemical properties.
Phenylarsonic acid: A simpler organoarsenic compound without the chlorophenylacetylamino group.
Uniqueness
Arsonic acid, (4-(((4-chlorophenyl)acetyl)amino)phenyl)- is unique due to the presence of the 4-chlorophenylacetylamino group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
74175-16-9 |
|---|---|
Fórmula molecular |
C14H13AsClNO4 |
Peso molecular |
369.63 g/mol |
Nombre IUPAC |
[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]arsonic acid |
InChI |
InChI=1S/C14H13AsClNO4/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19,20)21/h1-8H,9H2,(H,17,18)(H2,19,20,21) |
Clave InChI |
QBJQYDCAILZJFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)[As](=O)(O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


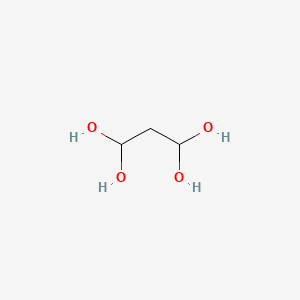
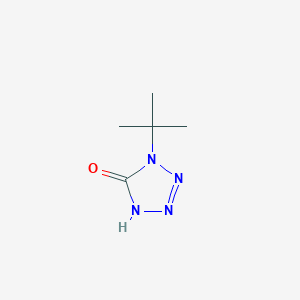
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
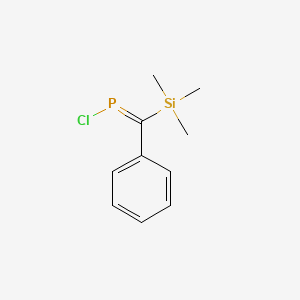
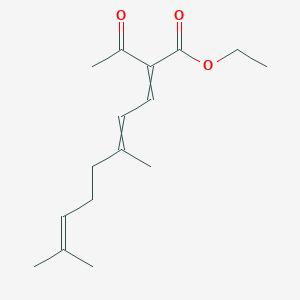


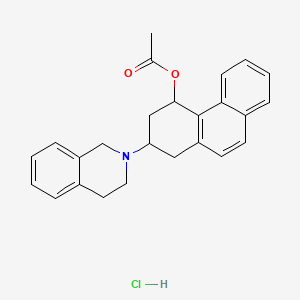
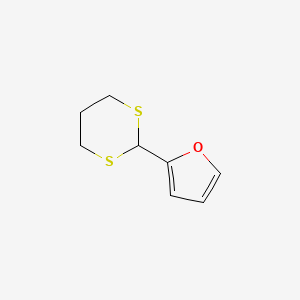

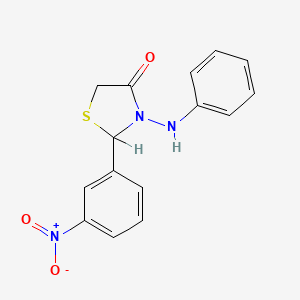
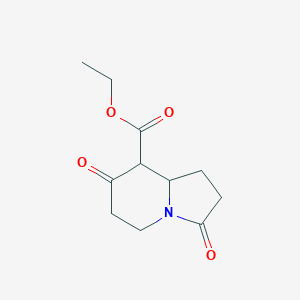
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
